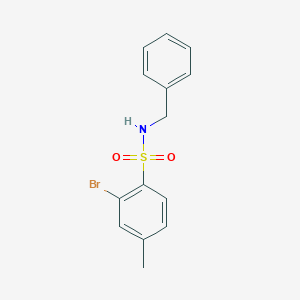

N-benzyl-2-bromo-4-methylbenzenesulfonamide

Description

Contextualizing Sulfonamide-Containing Structures in Synthetic Organic Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone in synthetic and medicinal chemistry. wikipedia.org Historically recognized for its presence in sulfa drugs, the first class of synthetic antimicrobial agents, the sulfonamide moiety continues to be a prevalent feature in a wide array of pharmaceuticals. libretexts.org Beyond their therapeutic applications, sulfonamides serve as crucial intermediates and building blocks in organic synthesis. rsc.orgacs.org

The rigidity and defined three-dimensional geometry of the sulfonamide group make it a valuable component for designing molecules with specific conformational properties. wikipedia.org Furthermore, the nitrogen atom of the sulfonamide can be readily functionalized, and the entire group can act as a stable protecting group for amines. researchgate.net The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and high-yielding transformation that has been a staple in organic laboratories for decades. wikipedia.org This combination of stability, biological relevance, and synthetic accessibility firmly establishes sulfonamide-containing structures as a privileged class of compounds in modern organic chemistry. researchgate.net

Strategic Importance of Halogenated Aromatic Scaffolds, with Emphasis on Brominated Arenes

Halogenated aromatic compounds are fundamental starting materials in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. nih.govscience.gov The introduction of a halogen atom onto an aromatic ring provides a reactive "handle" for the formation of new carbon-carbon and carbon-heteroatom bonds, a process central to the construction of complex molecules. rsc.org Among the halogens, bromine offers an optimal balance of reactivity and stability. Carbon-bromine bonds are less reactive than carbon-iodine bonds, making brominated compounds generally more stable and easier to handle, yet they are significantly more reactive than carbon-chlorine bonds in common catalytic cycles like the Suzuki-Miyaura, Heck, and Negishi reactions. acs.orgacs.org

The process of introducing bromine onto an aromatic ring, known as bromination, is a well-established electrophilic aromatic substitution reaction. taylorfrancis.comyoutube.com The versatility of brominated arenes allows for their conversion into a multitude of other functional groups, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org This strategic utility has cemented the role of brominated aromatic scaffolds as critical components in the synthetic chemist's toolbox. acs.org

N-benzyl-2-bromo-4-methylbenzenesulfonamide as a Privileged Building Block for Advanced Molecular Architectures

This compound emerges as a highly valuable synthetic intermediate by combining the key features of both sulfonamides and brominated arenes. This trifunctional molecule offers multiple reaction sites for sequential and controlled chemical modifications.

The Brominated Arene Moiety: The bromine atom, positioned on the p-toluenesulfonyl ring, serves as a prime site for transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, enabling the elaboration of the core structure. organic-chemistry.org

The Sulfonamide Linkage: The robust sulfonamide group provides a stable connection between the aromatic rings. The nitrogen atom can be further functionalized, and its acidic proton can be removed to generate a nucleophile for alkylation or arylation reactions, as demonstrated in the synthesis of related N-substituted sulfonamides. nsf.govbohrium.com

The N-benzyl Group: The benzyl (B1604629) group offers an additional layer of synthetic versatility. It can act as a protecting group for the sulfonamide nitrogen, which can be removed under various conditions if needed.

The specific arrangement of these groups—a bromine atom ortho to the sulfonamide linkage and a methyl group para to it—provides steric and electronic influences that can be exploited for regioselective transformations. This multi-functional nature allows this compound to be used in convergent synthetic strategies, where complex fragments are brought together late in a synthetic sequence. nih.govnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1184443-16-0 bldpharm.com |

| Molecular Formula | C₁₄H₁₄BrNO₂S |

| Molecular Weight | 340.24 g/mol synblock.com |

| Synonym | N-Benzyl-2-bromo-p-toluenesulfonamide |

Note: Data for the specified 2-bromo isomer (CAS 1184443-16-0) is limited in some public sources; properties are often listed for its regioisomer, N-benzyl-3-bromo-4-methylbenzenesulfonamide (CAS 850429-67-3). The molecular formula and weight are the same for both isomers. synblock.com

Research Rationale and Scope of Academic Inquiry for this compound

The academic and industrial interest in this compound stems from its potential as a versatile scaffold for the discovery of novel chemical entities. The primary research rationale is its utility in building molecular libraries through systematic modification at its reactive sites.

The scope of academic inquiry includes:

Exploration of Cross-Coupling Reactions: Investigating the reactivity of the C-Br bond with a diverse range of coupling partners using various palladium, nickel, and copper catalysts to synthesize novel biaryl and substituted aromatic systems.

Functionalization of the Sulfonamide Moiety: Developing methods for selective N-alkylation or N-arylation to introduce further diversity and to study the impact of these substitutions on the molecule's properties.

Total Synthesis of Natural Products and Analogues: Employing the compound as a key starting material or intermediate in the synthesis of complex, biologically active molecules that contain sulfonamide and substituted aromatic motifs.

Medicinal Chemistry Programs: Using the scaffold to generate derivatives for screening against various biological targets. The sulfonamide core is a known pharmacophore, and the ability to rapidly create analogues makes this compound an attractive starting point for drug discovery campaigns. mdpi.com

In essence, this compound is not typically an end-product itself, but rather a powerful tool that enables chemists to efficiently construct more elaborate and potentially functional molecules.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-benzyl-3-bromo-4-methylbenzenesulfonamide |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-11-7-8-14(13(15)9-11)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFCVLYUMPNLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Benzyl 2 Bromo 4 Methylbenzenesulfonamide and Its Analogues

Precursor Synthesis and Convergent Routes to the Sulfonamide Core

A convergent synthesis is the most efficient pathway to N-benzyl-2-bromo-4-methylbenzenesulfonamide, where the two key precursors, 2-bromo-4-methylbenzenesulfonyl chloride and N-benzylamine, are synthesized separately and then combined in a final step.

Synthesis of 2-Bromo-4-methylbenzenesulfonyl Chloride Derivatives

The synthesis of the requisite sulfonyl chloride can be approached through several methods, primarily involving the chlorosulfonation of a substituted toluene (B28343) or a Sandmeyer-type reaction from a corresponding aniline (B41778).

One effective method involves the direct chlorosulfonation of 4-bromotoluene (B49008). chemicalbook.com In this approach, 4-bromotoluene is treated with an excess of chlorosulfonic acid, typically in a chlorinated solvent like dichloromethane (B109758) or neat. The reaction is usually conducted at low temperatures (0-10°C) to control the exothermic reaction and improve regioselectivity. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups lead to a mixture of isomers. However, the major product is often the desired 2-bromo-4-methylbenzenesulfonyl chloride due to steric hindrance at the position between the bromo and methyl groups.

Another versatile method is the Sandmeyer reaction, starting from 2-bromo-4-methylaniline. The aniline is first diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C). google.comgoogle.com The resulting diazonium salt is then subjected to a sulfur dioxide-mediated reaction in the presence of a copper(I) catalyst to introduce the sulfonyl chloride group. This method offers high regiochemical purity as the positions of the substituents are pre-defined in the starting aniline. A variation involves preparing a stable diazonium salt, such as a tetrafluoroborate (B81430) or a ferric chloride salt, which can then be reacted with thionyl chloride and a catalyst to yield the sulfonyl chloride. google.com

| Starting Material | Reagents | Key Conditions | Product | Yield |

| 4-Bromotoluene | 1. Chlorosulfonic acid (ClSO3H) | 0-10°C, Dichloromethane | 2-Bromo-4-methylbenzenesulfonyl chloride | ~81% (as major isomer) chemicalbook.com |

| 2-Bromo-4-methylaniline | 1. NaNO2, HCl2. SO2, CuCl | 0-5°C | 2-Bromo-4-methylbenzenesulfonyl chloride | Moderate to Good |

Synthesis of N-Benzylamine Precursors

N-Benzylamine is a readily available precursor, but its synthesis can be achieved through various established laboratory methods. A common industrial and laboratory preparation involves the reaction of benzyl (B1604629) chloride with an excess of aqueous ammonia (B1221849). designer-drug.com The use of a large excess of ammonia is crucial to minimize the formation of dibenzyl and tribenzylamines as byproducts. designer-drug.com

Another widely used method is the reductive amination of benzaldehyde (B42025). google.comchemicalbook.com This two-step, one-pot process involves the initial reaction of benzaldehyde with ammonia to form an imine, which is then hydrogenated in the presence of a catalyst. google.comgoogle.com Catalysts for the hydrogenation step typically contain metals from groups 8 to 10 of the periodic table, such as palladium on carbon (Pd/C) or nickel catalysts. google.comchemicalbook.com This method is highly efficient and can be performed in water-miscible solvents like methanol. google.com

| Method | Starting Materials | Reagents | Key Conditions | Product | Typical Yield |

| Ammonolysis | Benzyl chloride, Aqueous Ammonia | Excess ammonia | 30-34°C | Benzylamine (B48309) | ~60% designer-drug.com |

| Reductive Amination | Benzaldehyde, Ammonia | H2, Pd/C or Ni catalyst | Room temperature to 90°C, 2MPa H2 pressure | Benzylamine | >95% google.comchemicalbook.com |

Optimized Sulfonylation Protocols for this compound Formation

The formation of the sulfonamide bond is typically achieved by the condensation of the sulfonyl chloride with the amine. The optimization of this reaction is critical for achieving high yields and purity.

Condensation Reactions Utilizing Various Activating Agents

The most common method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. ijarsct.co.inrsc.org The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. A variety of organic and inorganic bases can be employed. Pyridine is a classic choice, often acting as both a base and a solvent. Other tertiary amines like triethylamine (B128534) are also frequently used in aprotic solvents. organic-chemistry.org

In some cases, activating agents beyond a simple base are used. For instance, cyanuric chloride has been used to activate sulfonate salts for reaction with amines. organic-chemistry.org Another approach involves the direct coupling of sulfonic acids with amines using activating agents like triphenylphosphine (B44618) ditriflate, which avoids the need for the often unstable sulfonyl chloride intermediate. researchgate.net Catalytic methods using agents like indium have also been shown to facilitate the sulfonylation of less reactive amines. organic-chemistry.org

| Activating Agent/Base | Substrates | Solvent | Conditions | Advantage |

| Pyridine | Sulfonyl Chloride, Amine | Pyridine (as solvent) | Room Temperature | Simple, effective for many substrates |

| Triethylamine | Sulfonyl Chloride, Amine | Dichloromethane, Acetonitrile (B52724) | Room Temperature | Easy removal, good yields organic-chemistry.org |

| Inorganic Bases (e.g., Na2CO3) | Sulfonyl Chloride, Amine | Water, Biphasic systems | Room Temperature | Cost-effective, environmentally friendly ijarsct.co.in |

| Triphenylphosphine ditriflate | Sulfonic Acid Salt, Amine | Aprotic Solvent | Room Temperature | Avoids sulfonyl chloride intermediate researchgate.net |

Investigation of Solvent Effects and Reaction Conditions

The choice of solvent can significantly impact the rate and outcome of the sulfonylation reaction. Aprotic solvents are generally preferred to avoid solvolysis of the reactive sulfonyl chloride. rsc.org Dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile are common choices.

Recent advancements have focused on more environmentally benign conditions. The use of deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, has been shown to be effective for sulfonamide synthesis at ambient temperature, offering high yields and easy product isolation. uniba.it Water has also been explored as a solvent, particularly when using an excess of the amine or a phase-transfer catalyst. ijarsct.co.inrsc.org

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. rsc.org Under solvent-free and catalyst-free conditions, microwave irradiation can drive the sulfonylation of amines to completion in minutes, offering excellent yields and a greener profile compared to conventional heating methods. rsc.org The reaction between various amines and sulfonyl chlorides under these conditions has been shown to be rapid and efficient. rsc.org

| Solvent System | Conditions | Key Features |

| Dichloromethane | Room Temperature, Base | Standard, versatile aprotic solvent |

| Tetrahydrofuran (THF) | Room Temperature, Base | Polar aprotic solvent, good for solubility |

| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Ambient Temperature | Green, reusable, high yields uniba.it |

| Water | Room Temperature, Base | Environmentally friendly, requires specific conditions ijarsct.co.in |

| Solvent-Free | Microwave Irradiation (350-600W) | Rapid (1.5-7 min), high yields, eco-friendly rsc.org |

Regioselective Bromination Strategies of Benzenesulfonamide (B165840) Precursors

An alternative synthetic route involves the late-stage bromination of a pre-formed benzenesulfonamide, such as N-benzyl-4-methylbenzenesulfonamide. The success of this strategy hinges on achieving high regioselectivity. The directing effects of the substituents on the aromatic ring are paramount. The sulfonamide group (-SO2NHR) is a meta-director and a deactivating group, while the methyl group (-CH3) is an ortho-, para-director and an activating group.

For the synthesis of this compound, the bromine must be introduced ortho to the sulfonamide group and meta to the methyl group. This presents a regiochemical challenge, as the activating methyl group strongly directs incoming electrophiles to its ortho and para positions (positions 3 and 1, respectively, relative to the sulfonamide).

To achieve the desired 2-bromo isomer, reaction conditions must be carefully controlled to favor substitution at the less activated, but sterically accessible, position 2. This can sometimes be achieved by using specific brominating agents and catalysts. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov Reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst or molecular bromine with a Lewis acid are typically used. nih.gov The choice of solvent can also influence the regioselectivity. Theoretical analysis using ab initio calculations can help predict the positional selectivity in electrophilic aromatic brominations by evaluating the energies of the transition states for the formation of different isomers. nih.govresearchgate.net In some cases, a change in reaction temperature can alter the product distribution, with higher temperatures potentially leading to the formation of thermodynamically favored products. nih.gov

| Brominating System | Substrate | Potential Outcome | Considerations |

| Br2 / Lewis Acid (e.g., FeBr3) | N-benzyl-4-methylbenzenesulfonamide | Mixture of isomers, likely favoring bromination ortho to the methyl group. | Strong conditions, may lead to over-bromination. |

| N-Bromosuccinimide (NBS) / Catalyst | N-benzyl-4-methylbenzenesulfonamide | Can offer milder conditions, selectivity is catalyst and solvent dependent. nih.gov | Selectivity for the desired 2-position may be low. |

| Tetraalkylammonium tribromides | Phenolic/Anilinic Substrates | High para-selectivity reported for activated systems. nih.gov | Applicability to the less activated benzenesulfonamide ring needs investigation. |

Given the directing group conflict, the convergent synthesis described in section 2.1, where the substitution pattern is established before the sulfonamide formation, is generally the more reliable and preferred route for the unambiguous synthesis of this compound.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is a primary method for introducing a bromine atom onto the aromatic ring of the N-benzyl-4-methylbenzenesulfonamide precursor. The key challenge lies in achieving the desired regioselectivity, placing the bromine atom at the C-2 position, ortho to the methyl group and meta to the N-benzylsulfonamido group. The interplay between the activating, ortho,para-directing methyl group and the deactivating, meta-directing sulfonamide group governs the outcome.

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and molecular bromine (Br₂), often with a Lewis acid catalyst.

N-Bromosuccinimide (NBS): NBS is a versatile and selective reagent for electrophilic aromatic bromination. nih.gov The reaction is typically conducted in a suitable solvent, such as acetonitrile or a chlorinated solvent. The use of an acid catalyst can enhance the electrophilicity of the bromine. For instance, treating N-benzyl-4-methylbenzenesulfonamide with NBS in acetonitrile can lead to the desired 2-bromo product. nih.gov The reaction conditions, such as temperature and reaction time, are crucial for maximizing the yield of the target isomer and minimizing the formation of polybrominated byproducts.

Molecular Bromine with a Lewis Acid Catalyst: The classic method involves using molecular bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile. The reaction is often carried out in a solvent like acetic acid or carbon tetrachloride. Careful control of temperature, typically between 0–5°C, is necessary to control the reaction rate and prevent over-bromination.

The regiochemical outcome is dictated by the combined directing effects of the substituents. The powerful ortho,para-directing effect of the methyl group, coupled with potential steric hindrance from the bulky N-benzylsulfonamido group, favors electrophilic attack at the C-2 position.

Table 1: Comparison of Electrophilic Bromination Conditions

| Reagent System | Catalyst | Solvent | Typical Temperature | Key Features |

| N-Bromosuccinimide (NBS) | Acid (optional) | Acetonitrile (MeCN) | 0 °C to RT | High regioselectivity, milder conditions. |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Acetic Acid | 0–5 °C | Classic, potent electrophile, requires careful temperature control. |

Alternative Halogenation Methods

Beyond direct electrophilic bromination, other synthetic strategies can be employed to introduce a bromine atom at the desired position. The Sandmeyer reaction offers a powerful, albeit multi-step, alternative for regioselective halogenation. wikipedia.org

This pathway begins with a precursor that has an amino group at the C-2 position, namely N-benzyl-2-amino-4-methylbenzenesulfonamide. The synthesis would proceed as follows:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻).

Displacement: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. wikipedia.org This facilitates the displacement of the diazonio group by a bromide ion, releasing nitrogen gas and forming the target aryl bromide. nih.gov

This method provides excellent regiocontrol, as the position of the bromine atom is predetermined by the position of the initial amino group. While more synthetically demanding than direct bromination, it is an invaluable tool when specific isomers are required that are difficult to obtain through direct substitution.

Enantioselective and Diastereoselective Synthesis of Related Chiral Sulfonamide Derivatives

While this compound itself is achiral, the development of enantioselective and diastereoselective methods is crucial for synthesizing chiral analogues that may have applications in medicinal chemistry or as chiral ligands. These methods typically focus on establishing stereocenters elsewhere in the molecule or creating axial chirality (atropisomerism).

Catalytic Asymmetric Synthesis: Modern catalytic methods offer efficient routes to chiral sulfonamides. For example, palladium-catalyzed atroposelective hydroamination of allenes with aryl sulfonamides can construct axially chiral sulfonamides with high enantioselectivity. acs.orgacs.org Another approach involves the catalytic enantioselective N-allylation of secondary sulfonamides using chiral palladium catalysts, which can generate rotationally stable N-C axially chiral products. nih.gov

Chiral Auxiliaries: A well-established strategy involves the use of chiral auxiliaries. For instance, Ellman's chiral tert-butanesulfinamide reagent is widely used for the asymmetric synthesis of chiral amines, which can then be converted into chiral sulfonamides. osi.lv This method relies on the diastereoselective addition of organometallic reagents to N-sulfinylimines, followed by removal of the auxiliary.

Cascade Reactions: Chiral aldehyde-catalyzed asymmetric cascade reactions can produce complex chiral sulfonamides, such as optically active Δ¹-pyrroline sulfonamides, with high diastereo- and enantioselectivities. researchgate.net

These advanced strategies open avenues for creating a diverse range of structurally complex and stereochemically defined sulfonamide derivatives for further investigation.

Table 2: Methodologies for Chiral Sulfonamide Synthesis

| Method | Chirality Type | Key Reagents/Catalysts | Typical Outcome |

| Pd-Catalyzed Hydroamination | Axial | Palladium catalyst, Chiral ligand | Axially chiral sulfonamides |

| Catalytic N-Allylation | Axial | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-C axially chiral sulfonamides |

| Chiral Auxiliary | Central | N-tert-butanesulfinamide | Chiral amines for sulfonamide synthesis |

| Cascade Reaction | Central | Chiral aldehyde catalyst | Polyfunctionalized chiral heterocycles |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound, these principles can be applied to both the formation of the sulfonamide precursor and the subsequent bromination step.

Solvent Selection: The initial synthesis of N-benzyl-4-methylbenzenesulfonamide often uses chlorinated solvents like dichloromethane in conjunction with bases like pyridine. nih.gov A greener alternative involves using a two-solvent system of tetrahydrofuran (THF) and water with a milder, inorganic base such as aqueous potassium carbonate. nih.govresearchgate.net This approach not only avoids carcinogenic solvents but can also lead to increased reaction rates and higher yields.

Atom Economy in Halogenation: Electrophilic aromatic substitution reactions are inherently atom-economical. However, the choice of brominating agent and catalyst can be optimized. Using catalytic methods for bromination, rather than stoichiometric Lewis acids, can reduce metallic waste. Furthermore, exploring solvent-free reaction conditions or using recyclable solvents can significantly improve the environmental profile of the process.

Alternative Reagents: Traditional bromination with Br₂ can be hazardous. The use of solid, crystalline reagents like NBS is often preferred for its ease of handling. The development of greener bromination protocols aims to avoid corrosive reagents and harsh reaction conditions altogether. wikipedia.org For instance, methods that utilize catalytic amounts of an oxidant with a bromide salt in a more benign solvent system are areas of active research.

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible. researchgate.net

Mechanistic Studies on the Chemical Reactivity of N Benzyl 2 Bromo 4 Methylbenzenesulfonamide

Reactivity Profile of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a primary site of reactivity, enabling a variety of synthetic transformations. The presence of the ortho-sulfonamide group, a potent electron-withdrawing group, and the para-methyl group, an electron-donating group, significantly influences the electronic properties and steric environment of the C-Br bond, thereby modulating its reactivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, where the aryl bromide serves as an electrophilic partner. The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

For N-benzyl-2-bromo-4-methylbenzenesulfonamide, the C-Br bond is activated for oxidative addition by the electron-withdrawing nature of the adjacent sulfonamide group. However, the steric bulk of the ortho N-benzylsulfonamide substituent may hinder the approach of the palladium catalyst, potentially requiring specialized bulky phosphine (B1218219) ligands to facilitate the reaction.

Suzuki-Miyaura Coupling : This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). nih.gov Studies on structurally similar ortho-bromoanilines have demonstrated successful Suzuki-Miyaura couplings, suggesting this pathway is viable for the target molecule. nih.govrsc.orgresearchgate.net The reaction would typically be carried out in the presence of a palladium catalyst and a base.

Stille Coupling : In a Stille coupling, the coupling partner is an organotin compound (organostannane). organic-chemistry.orglibretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the air- and moisture-stable nature of the organostannane reagents makes it a practical choice. wikipedia.org

Kumada Coupling : This reaction utilizes a Grignard reagent as the nucleophilic partner. The acidic proton on the sulfonamide nitrogen in the target molecule would be incompatible with the highly basic Grignard reagent, making this reaction unsuitable without prior N-protection.

Hiyama Coupling : The Hiyama coupling employs an organosilicon compound, which is activated by a fluoride (B91410) source. This method offers a less toxic alternative to Stille couplings.

| Coupling Reaction | Typical Organometallic Reagent | Palladium Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, THF/H₂O |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | PPh₃, AsPh₃ | Not required | Toluene, THF, DMF |

| Kumada | Ar-MgBr | PdCl₂(dppf) | dppf | Not required | THF, Diethyl ether |

| Hiyama | Ar-Si(OR)₃ | Pd(OAc)₂ | (allyl)PdCl]₂ | TBAF, TASF | THF, Dioxane |

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the aryl bromide with a strong nucleophile. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate. libretexts.org In this compound, the N-benzylsulfonamide group at the ortho position is a powerful electron-withdrawing group. It can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, making the SNAr pathway mechanistically plausible. Therefore, treatment with strong nucleophiles, such as alkoxides, thiolates, or amines, under heating could potentially lead to the substitution of the bromine atom.

The conversion of the aryl bromide to an organometallic reagent, such as a Grignard or organolithium compound, would reverse its polarity, transforming it into a potent nucleophile or base. This is typically achieved by reacting the aryl bromide with magnesium metal (for Grignard reagents) or an alkyllithium reagent (for organolithium compounds).

However, a significant challenge for this transformation in this compound is the presence of the acidic sulfonamide proton (N-H). Organometallic reagents are extremely strong bases and would preferentially deprotonate the sulfonamide rather than undergo the desired reaction at the C-Br bond. This intramolecular acid-base reaction would consume the organometallic reagent as it is formed. Consequently, the formation of a stable Grignard or organolithium reagent from this compound is not feasible without prior protection of the sulfonamide nitrogen with a group that is stable to the strongly basic/nucleophilic conditions.

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be accomplished through various methods. Catalytic hydrogenation, using hydrogen gas and a palladium catalyst (e.g., Pd/C), is a common method for reducing aryl halides. Another approach involves the use of metal hydride reagents, such as lithium aluminum hydride (LiAlH₄), or reactions with reducing metals like zinc or tin in the presence of an acid.

A potential side reaction during catalytic hydrogenation is the hydrogenolysis of the N-benzyl group, which would cleave the nitrogen-carbon bond to yield 2-bromo-4-methylbenzenesulfonamide (B2672476). acs.org Careful selection of reaction conditions would be necessary to achieve selective debromination.

Reactivity of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and an acidic proton, allowing it to function as both a nucleophile (after deprotonation) and an acid.

The proton on the sulfonamide nitrogen is moderately acidic (pKa ≈ 10) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for its removal by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a highly nucleophilic sulfonamidate anion.

This anion can readily participate in nucleophilic substitution reactions with various electrophiles:

N-Alkylation : Reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide), results in the formation of a tertiary sulfonamide. Studies have demonstrated the efficient N-alkylation of a diverse array of aryl and alkyl sulfonamides using various catalytic systems and bases. acs.org

N-Acylation : Treatment with acylating agents, such as acyl chlorides or anhydrides, yields N-acylsulfonamides. This reaction is a common strategy in organic synthesis and can be promoted by bases or Lewis acids. researchgate.netmdpi.comdergipark.org.tr

These reactions provide a straightforward method for further functionalizing the this compound molecule at the nitrogen position, enabling the synthesis of a wide range of derivatives. eurjchem.comnsf.govresearchgate.net

| Reaction Type | Electrophile | Base | Catalyst (if any) | Solvent | Product |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH, Cs₂CO₃ | Mn(I) complexes, Phase-transfer catalysts | DMF, Acetonitrile (B52724), Xylenes | Tertiary Sulfonamide |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Triethylamine (B128534) | ZnCl₂, TiCl₄ | DCM, THF | N-Acylsulfonamide |

Protonation/Deprotonation Equilibria and Anionic Reactivity

The sulfonamide group (-SO₂NH-) is the most acidic site in the this compound molecule. The hydrogen atom attached to the nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (anion) through resonance. The pKa of the N-H bond in benzenesulfonamides is typically in the range of 10-11, but this is significantly influenced by the substituents on both the nitrogen atom and the phenyl ring.

Deprotonation with a suitable base generates the corresponding sulfonamide anion. This anion is a potent nucleophile and can participate in a variety of substitution reactions. The nitrogen anion can be alkylated, acylated, or arylated, providing a pathway to more complex N-substituted sulfonamides. The reactivity of this anion is a cornerstone of the synthetic utility of sulfonamides.

| Compound | Substituents | pKa | Reference Compound |

|---|---|---|---|

| Benzenesulfonamide (B165840) | -H | 10.0 | Base structure |

| 4-Methylbenzenesulfonamide (p-Toluenesulfonamide) | 4-CH₃ | 10.1 | Electron-donating group |

| 4-Nitrobenzenesulfonamide | 4-NO₂ | 8.5 | Strong electron-withdrawing group |

| N-Methylbenzenesulfonamide | N-CH₃ | 11.3 | N-alkylation |

This table presents data for analogous compounds to illustrate the electronic effects on the acidity of the sulfonamide N-H bond. The pKa for this compound is not experimentally determined in the cited literature.

Participation in Intramolecular Cyclization Reactions

The specific arrangement of functional groups in this compound, particularly the ortho-bromo substituent, opens up possibilities for intramolecular cyclization reactions, a powerful strategy for the synthesis of heterocyclic compounds. One potential pathway is a copper-catalyzed Ullmann-type condensation. nih.gov Following deprotonation of the sulfonamide nitrogen, the resulting anion could intramolecularly displace the adjacent bromine atom, leading to the formation of a five-membered cyclic sulfonamide, a sultam. Such reactions often require a copper(I) catalyst and are driven by the formation of a stable heterocyclic ring system.

Another possibility involves radical cyclization. nih.gov Under radical-generating conditions, it might be possible to form a radical at the benzylic position of the N-benzyl group. This radical could then add to the aromatic ring, although this is generally a difficult reaction. A more plausible radical cyclization would be a Hofmann-Löffler-Freytag-type reaction, where a nitrogen-centered radical abstracts a hydrogen atom from the benzyl (B1604629) group, leading to a carbon-centered radical that can then cyclize. researchgate.net

Finally, transition-metal-catalyzed reactions, such as those involving palladium, could be envisioned. mdpi.com For example, if the benzyl group were to be functionalized with an appropriate group, a variety of intramolecular C-H activation or cross-coupling reactions could lead to novel polycyclic structures.

Reactivity of the Methyl Group on the Phenyl Ring

The methyl group at the 4-position of the benzenesulfonyl ring is a reactive site, susceptible to both oxidation and radical-mediated transformations due to its benzylic nature.

Oxidative Transformations

The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a benzylic bromide, depending on the reagents and reaction conditions employed. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the methyl group completely to a carboxylic acid. google.com The reaction proceeds through a series of oxidation steps, likely involving a benzylic radical intermediate.

Milder and more selective oxidation to the aldehyde can be achieved using reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or by using controlled aerobic oxidation conditions, sometimes catalyzed by transition metals or N-bromosuccinimide (NBS) under photoirradiation. researchgate.netthieme-connect.de These methods are often preferred in complex molecule synthesis to avoid over-oxidation.

| Reagent(s) | Product Functional Group | Typical Conditions |

|---|---|---|

| KMnO₄, NaOH, H₂O, heat | Carboxylic Acid | Harsh, basic |

| CrO₃, H₂SO₄, acetone (B3395972) (Jones reagent) | Carboxylic Acid | Harsh, acidic |

| Ammonium Cerium(IV) Nitrate (CAN) | Aldehyde | Mild |

| N-Bromosuccinimide (NBS), light/radical initiator | Benzylic Bromide | Radical conditions |

| O₂, N-Bromosuccinimide (catalytic), light | Carboxylic Acid | Aerobic oxidation |

This table summarizes general conditions for the oxidation of methyl groups on aromatic rings, as would be applicable to the 4-methyl group of the title compound.

Radical Reactions

The methyl group is susceptible to free radical reactions at the benzylic position. khanacademy.org A classic example is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. This reaction proceeds via a radical chain mechanism. The initiation step generates a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the benzyl bromide product and a new bromine radical, propagating the chain. The resulting 4-(bromomethyl)benzenesulfonamide derivative is a versatile synthetic intermediate, amenable to nucleophilic substitution reactions.

Kinetic and Thermodynamic Aspects Governing this compound Transformations

The rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving this compound are dictated by the electronic and steric properties of the molecule. The Gibbs free energy change (ΔG) determines the spontaneity of a reaction, and it is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). acs.org

For reactions involving nucleophilic attack on the sulfonyl sulfur, the rate is influenced by the electrophilicity of the sulfur atom. The electron-withdrawing bromo group at the ortho position increases the electrophilicity of the sulfur, potentially accelerating the reaction. However, the bulky N-benzyl group and the ortho-bromo group can also create significant steric hindrance, which would slow down the approach of a nucleophile. This interplay between electronic activation and steric hindrance is a key factor in determining the reaction kinetics.

In potential intramolecular cyclization reactions, thermodynamic stability of the resulting ring system is a major driving force. The formation of five- or six-membered rings is generally thermodynamically favored. The kinetics of these cyclizations depend on the activation energy of the ring-closing step, which is influenced by factors such as bond angles, torsional strain in the transition state, and the pre-organization of the molecule into a reactive conformation.

The dissolution of benzenesulfonamides, a prerequisite for most solution-phase reactions, is an endothermic and entropy-driven process. acs.org The thermodynamic parameters of dissolution, such as the Gibbs energy, enthalpy, and entropy, are solvent-dependent and crucial for process development.

Computational Exploration of Reaction Pathways and Transition States

Due to the complexity of the potential reaction pathways, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanistic details of this compound's reactivity. chemijournal.comnih.gov DFT calculations can provide valuable insights into the molecule's electronic structure, the stability of intermediates, and the energetics of transition states.

Key areas of computational investigation would include:

Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron density distribution, identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mkjc.innih.gov For this molecule, negative potential would be expected around the sulfonyl oxygens and the nitrogen atom, while positive potential would be associated with the acidic N-H proton.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Reaction Coordinate Profiling: By calculating the energy of the system along a proposed reaction coordinate, chemists can map out the entire energy profile of a reaction. This allows for the identification of transition states and the calculation of activation energies, which are directly related to reaction kinetics. For instance, the transition state for an intramolecular cyclization could be located and its structure and energy determined, providing a theoretical basis for the reaction's feasibility.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to understand charge distribution and hyperconjugative interactions within the molecule, explaining the stabilizing effects of the sulfonyl group on the sulfonamide anion. chemijournal.com

Such computational studies can predict the most likely reaction pathways, rationalize experimental observations, and guide the design of new synthetic routes involving this compound.

Derivatization and Scaffold Modification of N Benzyl 2 Bromo 4 Methylbenzenesulfonamide

Design and Synthesis of N-benzyl-2-bromo-4-methylbenzenesulfonamide Analogues

The synthesis of analogues of this compound typically begins with the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with benzylamine (B48309) or a substituted variant. A common synthetic approach involves a two-step process where the sulfonyl chloride is first treated with a primary amine to form the sulfonamide, which is then N-benzylated. nsf.gov Facile methodologies using semi-miscible biphasic solvent systems have been shown to improve yields and simplify workups for the synthesis of related 4-methylbenzenesulfonamides. eurjchem.com

The N-benzyl group can be readily modified to probe its influence on molecular interactions. Variations can include substitution on the phenyl ring, replacement of the phenyl ring with other aromatic or heteroaromatic systems, or alteration of the methylene (B1212753) linker.

Substitution on the Phenyl Ring : Electron-donating or electron-withdrawing groups can be introduced onto the benzyl (B1604629) ring to alter its electronic properties and steric profile. This is typically achieved by starting with the appropriately substituted benzylamine or benzyl bromide in the synthesis. For example, methoxy (B1213986) or nitro groups can be incorporated to explore the effects of hydrogen bonding or charge-transfer interactions.

Replacement of the Phenyl Ring : The phenyl group can be replaced with other cyclic systems, such as naphthyl, pyridyl, or indolyl moieties, to explore different binding pockets or introduce new interaction points. This involves using the corresponding heterocyclic methylamine (B109427) in the initial sulfonylation reaction.

Alkylation and Arylation : Beyond simple benzylation, the nitrogen atom of the 2-bromo-4-methylbenzenesulfonamide (B2672476) can be functionalized with a wide range of alkyl and aryl groups. For instance, N-allylation followed by benzylation has been successfully used to synthesize N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov

| Analogue Structure | Modification Strategy | Rationale for Design | Synthetic Precursor |

|---|---|---|---|

| N-(4-methoxybenzyl)-2-bromo-4-methylbenzenesulfonamide | Introduce electron-donating group | Probe for hydrogen bond acceptor interactions | 4-methoxybenzylamine |

| 2-bromo-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | Incorporate heteroaromatic ring | Improve solubility; introduce hydrogen bonding site | 4-(aminomethyl)pyridine |

| N-allyl-N-benzyl-2-bromo-4-methylbenzenesulfonamide | Introduce second, smaller substituent | Explore steric limits of binding pocket | N-allyl-2-bromo-4-methylbenzenesulfonamide + Benzyl bromide |

| 2-bromo-4-methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide | Increase aromatic surface area | Enhance π-π stacking interactions | 1-naphthalenemethanamine |

The 2-bromo and 4-methyl groups on the benzenesulfonamide (B165840) ring are key features that can be altered to modulate activity and selectivity. The bromine atom, in particular, serves as a useful synthetic handle for further modifications via cross-coupling reactions. mdpi.commdpi.com

Halogen Variation : Replacing the bromine at the 2-position with other halogens (e.g., chlorine or iodine) can fine-tune the electronic and steric properties of the ring.

Positional Isomerism : Moving the bromo and methyl substituents to other positions on the ring (e.g., N-benzyl-3-bromo-4-methylbenzenesulfonamide) can significantly alter the molecule's shape and dipole moment, leading to different biological activities. synblock.com

Diverse Functional Groups : A wide array of functional groups can be introduced. For instance, starting from different substituted anilines, one can prepare benzenesulfonyl chlorides with nitro, cyano, or ester functionalities, which can then be reacted with benzylamine.

Post-Synthetic Modification : The bromine atom can be replaced using transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura cross-coupling could introduce a new aryl or vinyl group at the 2-position, dramatically altering the scaffold's structure. mdpi.comproquest.com

| Analogue Structure | Modification Strategy | Rationale for Design | Synthetic Approach |

|---|---|---|---|

| N-benzyl-2-chloro-4-methylbenzenesulfonamide | Halogen exchange | Modify electronic and steric profile | Start with 2-chloro-4-methylbenzenesulfonyl chloride |

| N-benzyl-2,4-dichlorobenzenesulfonamide | Replace methyl with chloro | Increase electron-withdrawing character | Start with 2,4-dichlorobenzenesulfonyl chloride |

| N-benzyl-4-methyl-2-(phenyl)benzenesulfonamide | Suzuki-Miyaura coupling | Introduce bulky aromatic group | React parent compound with phenylboronic acid |

| N-benzyl-2-cyano-4-methylbenzenesulfonamide | Introduce polar group | Probe for specific polar interactions | Start with 2-cyano-4-methylbenzenesulfonyl chloride |

The sulfonamide group (–SO₂NH–) is a key structural motif, but it can be replaced with bioisosteres to improve properties like metabolic stability or to explore different binding modes. nih.gov Bioisosterism, the replacement of functional groups while retaining similar biological properties, is a common strategy in medicinal chemistry. tandfonline.com

Acylsulfonamides : These compounds, which contain a carbonyl group attached to the sulfonamide nitrogen, can exhibit pKa values comparable to carboxylic acids and may offer different binding interactions. rsc.org

gem-Dimethylsulfones : A gem-dimethylsulfone has been successfully used as a bioisosteric replacement for a sulfonamide group in other molecular scaffolds, retaining potency while reducing metabolic lability. cambridgemedchemconsulting.com

Thioamides : Replacing the carbonyl in an amide with a thiocarbonyl is a common bioisosteric switch. By analogy, exploring thiosulfonamide linkages could offer novel structural features.

Combinatorial Chemistry and High-Throughput Synthesis of Derivatives

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques are employed. These approaches allow for the rapid generation of large, focused libraries of related compounds. nih.gov

The synthesis of a library could involve a multi-well plate format where a core intermediate, such as 2-bromo-4-methylbenzenesulfonamide, is reacted with a diverse set of alkylating or arylating agents (e.g., various benzyl bromides, heteroarylmethyl chlorides) in parallel. Subsequent purification and analysis can be automated to accelerate the process. Solid-phase synthesis is another powerful technique, where the sulfonamide scaffold is attached to a resin, allowing for sequential reactions and simplified purification by washing away excess reagents.

Introduction of Additional Functional Groups for Further Synthetic Manipulation

Introducing reactive functional groups onto the scaffold provides "handles" for further, more complex synthetic transformations. These groups can be incorporated into either the benzyl or the benzenesulfonamide portion of the molecule.

Halogen Atoms : The existing 2-bromo substituent is a prime example of a functional group that enables post-synthetic modification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). mdpi.commdpi.com

Acetyl or Aldehyde Groups : An acetyl group can serve as a scaffold for producing chalcone (B49325) hybrids or other derivatives. proquest.com An aldehyde can be used for reductive amination or Wittig-type reactions.

Ester or Carboxylic Acid Groups : These can be converted into amides or used for bioconjugation.

Alkynes or Azides : The introduction of terminal alkyne or azide (B81097) functionalities allows for the use of highly efficient and specific "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to link the scaffold to other molecules or biomolecules.

Conformational Analysis of this compound Derivatives

The three-dimensional conformation of this compound derivatives is critical to their biological activity, as it dictates how they fit into a target's binding site. The deviation of the sulfonamide moiety from the plane of the conjugated framework is a common feature in benzenesulfonamide derivatives. mdpi.com Conformational analysis is typically performed using a combination of X-ray crystallography, NMR spectroscopy, and computational modeling.

Computational Chemistry and Theoretical Investigations of N Benzyl 2 Bromo 4 Methylbenzenesulfonamide

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of N-benzyl-2-bromo-4-methylbenzenesulfonamide. These calculations reveal the distribution of electron density and the nature of the molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic properties.

The electronic structure is largely dictated by the interplay of its constituent functional groups: the electron-withdrawing sulfonamide group (-SO₂NH-), the bromine atom, and the aromatic rings. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In similar sulfonamide structures, the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO is often centered around the sulfonamide group and the adjacent phenyl ring. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and electronic transition properties.

Analysis of related sulfonamides suggests that the presence of the bromine atom and the benzyl (B1604629) group will significantly modulate the electronic properties. The bromine atom, being electronegative, will draw electron density, while the benzyl group can participate in π-stacking interactions. Natural Bond Orbital (NBO) analysis, a common computational technique, can further quantify these interactions, revealing hyperconjugative effects and charge delocalization within the molecule.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies, Mass Spectrometry fragmentation patterns)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules like this compound, which can be invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For instance, in a related compound, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the proton of the sulfonamide group (NH) shows a significant downfield shift to around δ = 11.06 ppm due to the deshielding effect of the adjacent sulfonyl group and potential intramolecular hydrogen bonding. mdpi.com Similar computational models, like the Gauge-Independent Atomic Orbital (GIAO) method, can provide detailed predictions for the target molecule. epstem.net

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using methods like DFT. These calculations can help in assigning the various vibrational modes of the molecule. For sulfonamides, characteristic stretching frequencies for the S=O bonds are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric). The N-H stretching vibration would likely appear around 3300 cm⁻¹.

Mass Spectrometry (MS): The fragmentation patterns observed in mass spectrometry can also be rationalized through computational studies. For sulfonamides, a common fragmentation pathway involves the cleavage of the S-N bond. researchgate.net The fragmentation of protonated this compound would likely lead to the formation of characteristic ions corresponding to the benzyl group and the 2-bromo-4-methylbenzenesulfonyl moiety.

| Spectroscopic Technique | Predicted Feature | Approximate Value/Observation |

|---|---|---|

| ¹H NMR | Sulfonamide N-H proton | ~11 ppm |

| IR | Asymmetric S=O stretch | 1350-1300 cm⁻¹ |

| IR | Symmetric S=O stretch | 1160-1150 cm⁻¹ |

| IR | N-H stretch | ~3300 cm⁻¹ |

| Mass Spectrometry | Primary Fragmentation | Cleavage of the S-N bond |

Analysis of Molecular Geometry and Conformational Landscapes

The three-dimensional structure of this compound, including its bond lengths, bond angles, and dihedral angles, can be accurately determined through geometry optimization calculations. These calculations typically employ methods like DFT with an appropriate basis set.

The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The rotation around the S-N bond and the bonds connecting the benzyl group gives rise to various conformers with different energies. Computational studies on similar N-benzyl amides have shown that the relative orientation of the aromatic rings and the sulfonamide group determines the conformational stability. scielo.brresearchgate.net The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding. Potential energy surface (PES) scans can be performed to map out the energy changes associated with bond rotations and to identify the lowest energy conformers.

| Parameter | Typical Calculated Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.77 Å |

| O=S=O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Intermolecular Interaction Analysis in Solution and Solid States

In both solution and the solid state, molecules of this compound can interact with each other through various non-covalent forces. Computational studies can model these interactions to understand the molecule's behavior in different phases.

In the solid state, crystal structure prediction methods can be used to determine the most likely packing arrangements. These studies often reveal the presence of intermolecular hydrogen bonds involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms as acceptors. researchgate.neteurjchem.com Additionally, π-π stacking interactions between the aromatic rings can play a significant role in stabilizing the crystal lattice. researchgate.net

In solution, the interactions with solvent molecules become important. The polarizable continuum model (PCM) is a computational method used to simulate the effects of a solvent on the molecule's properties. scielo.br These calculations can help in understanding how intermolecular interactions with the solvent affect the conformational preferences and reactivity of this compound.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. Computational chemistry is essential for developing QSRR models by providing a wide range of molecular descriptors.

For this compound, quantum chemical calculations can be used to determine various descriptors, including:

Electronic Descriptors: HOMO and LUMO energies, Mulliken atomic charges, and dipole moment.

Topological Descriptors: Molecular connectivity indices and shape indices.

Geometrical Descriptors: Molecular surface area and volume.

Crystallographic Analysis and Solid State Features of N Benzyl 2 Bromo 4 Methylbenzenesulfonamide

Single Crystal Growth and Characterization Methodologies

The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For sulfonamide derivatives, including N-allyl-N-benzyl-4-methylbenzenesulfonamide, single crystals suitable for diffraction studies are often obtained through slow evaporation of a saturated solution. nih.govmpg.de

In a typical procedure for a compound like N-allyl-N-benzyl-4-methylbenzenesulfonamide, the purified solid is dissolved in a suitable organic solvent, such as ethanol (B145695) or a mixture of solvents like n-hexane and dichloromethane (B109758), to achieve saturation. nih.gov This solution is then allowed to evaporate slowly at room temperature over a period of several days. This gradual process reduces the solubility of the compound, promoting the formation of well-ordered crystal lattices rather than amorphous precipitate.

Once suitable crystals are harvested, their characterization begins. The primary technique for elucidating the three-dimensional atomic arrangement is single-crystal X-ray diffraction. For the analysis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, data was collected using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at a cryogenic temperature of 173 K. nih.gov The low temperature is employed to minimize thermal vibrations of the atoms, resulting in a more precise determination of their positions.

X-ray Diffraction Analysis of Molecular Conformation and Packing

The X-ray diffraction data for N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals detailed information about its crystal system, space group, and the precise arrangement of molecules within the crystal lattice. nih.govacs.org This data serves as a strong predictive model for the solid-state conformation of related N-benzyl benzenesulfonamides.

The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined to be in the orthorhombic crystal system, belonging to the space group Pna2₁. nih.gov The unit cell parameters, which define the dimensions of the repeating unit of the crystal, were found to be a = 18.6919(18) Å, b = 10.5612(10) Å, and c = 8.1065(8) Å, with a unit cell volume of 1600.3(3) ų. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₇H₁₉NO₂S |

| Formula weight | 301.40 |

| Temperature | 173.15 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 18.6919(18) Å b = 10.5612(10) Å c = 8.1065(8) Å |

| Volume | 1600.3(3) ų |

| Z | 4 |

| Calculated density | 1.251 g/cm³ |

| Absorption coefficient | 0.206 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R₁ = 0.0428, wR₂ = 0.1079 |

Elucidation of Hydrogen Bonding Networks and Other Supramolecular Interactions

In the crystal lattice of N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked through these weak forces. The C-H bonds of the allyl and benzyl (B1604629) groups can act as weak hydrogen bond donors, interacting with the nitrogen atom of the sulfonamide group on an adjacent molecule. Additionally, C-H bonds can interact with the electron-rich π systems of the aromatic rings, forming C-H···π interactions. These types of interactions are common in the crystal engineering of organic molecules and are significant in determining the final crystal structure.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. acs.org Different polymorphs of the same compound can exhibit different physicochemical properties, making the study of polymorphism critical in the pharmaceutical industry. Benzenesulfonamide (B165840) derivatives are known to exhibit polymorphism. acs.org

For example, a study on N-(2-phenoxyphenyl)benzenesulfonamides with fluorine substitutions revealed that these compounds afforded multiple polymorphs or pseudopolymorphs (crystal forms that incorporate solvent molecules into the lattice). acs.org The differences between these polymorphic forms often arise from variations in intermolecular interactions, such as the formation of different hydrogen-bonding motifs (e.g., dimers versus chains). acs.org While no specific polymorphism studies on N-benzyl-2-bromo-4-methylbenzenesulfonamide have been reported, the structural features of this class of compounds suggest that the potential for polymorphism exists and would warrant investigation in any solid-form screening.

Co-crystallization Strategies for Enhancing Solid-State Properties

Co-crystallization is a technique used in crystal engineering to modify the physicochemical properties of a solid by combining it with another molecular species (a co-former) in the same crystal lattice. globalresearchonline.net This strategy is particularly useful for improving properties like solubility, stability, and dissolution rate of pharmaceutical compounds. globalresearchonline.net

Sulfonamides have been shown to be excellent candidates for co-crystallization due to their ability to form robust hydrogen bonds. mdpi.com For instance, sulfadimidine, a well-known sulfa drug, readily forms co-crystals with various aromatic carboxylic acids through solid-state grinding or solution-based methods. globalresearchonline.net These co-crystals are held together by strong hydrogen bonds between the sulfonamide group and the carboxylic acid group of the co-former.

For a compound like this compound, which lacks a strong hydrogen bond donor, co-crystallization strategies might involve interactions with the sulfonamide oxygen atoms, which are good hydrogen bond acceptors, or through weaker interactions with the aromatic rings. The selection of a suitable co-former, often from the GRAS (Generally Regarded as Safe) list, is a critical step in designing co-crystals with desired properties. globalresearchonline.net

Applications in Advanced Organic Synthesis and Materials Science

N-benzyl-2-bromo-4-methylbenzenesulfonamide as a Precursor for Heterocyclic Chemistry

The presence of a bromine atom ortho to the sulfonamide linkage in this compound makes it a valuable precursor for the synthesis of various sulfur-containing heterocycles. Intramolecular cyclization reactions, often facilitated by transition metal catalysts, are a key strategy in this context.

One potential application lies in the synthesis of benzothiadiazine-1,1-dioxides . Through processes such as iron-catalyzed cascade coupling with amidine hydrochlorides, analogous 2-bromobenzenesulfonamides can be converted into these bicyclic structures. researchgate.net Similarly, reductive cyclization of related nitrobenzenesulfonamides with nitriles using reducing agents like samarium(II) iodide offers another pathway to this class of heterocycles. researchgate.net

Another important class of heterocycles accessible from this precursor are benzosultams , which are cyclic sulfonamides. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by hydroamination, have been employed to construct benzosultams from 2-bromobenzenesulfonamides and terminal alkynes. nih.govorganic-chemistry.org Furthermore, photostimulated SRN1 reactions of 2-iodobenzenesulfonamides with ketone enolates have been shown to yield 2H-1,2-benzothiazine 1,1-dioxides, demonstrating the utility of ortho-halogenated sulfonamides in forming six-membered heterocyclic rings. nih.govresearchgate.net

The well-established Heck reaction provides another avenue for intramolecular cyclization. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgresearchgate.net By introducing an olefinic side chain onto the N-benzyl group or the aromatic ring, a palladium-catalyzed intramolecular Heck reaction could be employed to construct a variety of fused ring systems. The specific reaction conditions would dictate the regioselectivity and stereoselectivity of the cyclization.

| Potential Heterocyclic Product | Synthetic Strategy | Key Reagents/Catalysts |

| Benzothiadiazine-1,1-dioxides | Iron-catalyzed cascade coupling | Amidine hydrochlorides, Iron catalyst |

| Benzosultams | Palladium-catalyzed Sonogashira coupling/hydroamination | Terminal alkynes, Palladium/Copper catalysts |

| 2H-1,2-Benzothiazine 1,1-dioxides | Photostimulated SRN1 reaction | Ketone enolates, UV light |

| Fused-ring systems | Intramolecular Heck reaction | Palladium catalyst, Base |

Utility in the Synthesis of Complex Natural Products and Synthetic Targets

While the direct application of this compound in the total synthesis of a specific natural product is not yet widely documented, the sulfonamide functional group plays a significant role in the synthesis of complex molecules. Primary sulfonamides are found in a limited number of natural products, making them an interesting feature for synthetic targets. researchgate.netnih.gov

The sulfonamide group can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive positions on the aromatic ring. rsc.org This strategy allows for the introduction of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity, a crucial step in the construction of complex molecular scaffolds. The N-benzyl group in the target compound can be readily removed under various conditions, revealing the secondary sulfonamide, which can then participate in further transformations or be a key pharmacophore in the final molecule.

Furthermore, the sulfonamide moiety is a well-known bioisostere for the amide bond. researchgate.net In medicinal chemistry, replacing an amide with a sulfonamide can lead to improved pharmacokinetic properties, such as increased metabolic stability. Therefore, this compound could serve as a building block for the synthesis of analogs of naturally occurring peptides or other bioactive molecules where this bioisosteric replacement is desired.

Integration into Macrocyclic and Supramolecular Structures

The synthesis of macrocycles containing sulfonamide linkages is an emerging area of research, driven by the unique properties these functional groups impart. york.ac.uk this compound can be envisioned as a component in the construction of such macrocycles. The bromine atom allows for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to link this unit with other molecular fragments. Subsequent removal of the benzyl (B1604629) protecting group would provide a secondary sulfonamide that can participate in further cyclization reactions. For instance, thiol-Michael "click" chemistry involving a vinyl sulfonamide has been demonstrated as a robust method for peptide macrocyclization on a solid support. nih.gov

In the realm of supramolecular chemistry , the sulfonamide group is a proficient hydrogen bond donor and acceptor. ethernet.edu.etnih.govnih.gov The N-H proton of the debenzylated sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This directional hydrogen bonding capability allows molecules containing this moiety to self-assemble into well-defined one-, two-, or three-dimensional networks. The N-benzyl group can also participate in π-π stacking interactions, further influencing the supramolecular architecture. The interplay of these non-covalent interactions can be harnessed to design novel materials with specific properties.

| Structural Feature | Role in Macro/Supramolecular Chemistry | Potential Interactions |

| Bromine atom | Site for cross-coupling reactions in macrocycle synthesis | C-C bond formation |

| N-benzyl group | Protecting group, can participate in π-π stacking | π-π interactions |

| Sulfonamide group | Hydrogen bonding motif in supramolecular assembly | N-H···O hydrogen bonds |

Potential as a Ligand in Catalysis or Coordination Chemistry

The sulfonamide moiety, with its nitrogen and oxygen atoms, possesses the ability to coordinate with transition metals. This has led to the development of a variety of sulfonamide-based ligands for asymmetric catalysis. nih.govresearchtrends.netacs.org Chiral mono- and bis-sulfonamides have been successfully employed as ligands in a range of catalytic transformations, including the alkylation of aldehydes and the asymmetric transfer hydrogenation of ketones. researchtrends.net

This compound, after debenzylation and potential modification, could serve as a precursor to such ligands. The nitrogen atom of the sulfonamide and potentially one of the sulfonyl oxygen atoms could act as coordination sites. The tolyl group provides a rigid backbone, and further functionalization of the aromatic ring could be used to tune the steric and electronic properties of the ligand, thereby influencing the efficiency and stereoselectivity of the catalyzed reaction. The development of novel ligands is crucial for advancing the field of asymmetric catalysis, and sulfonamide-based structures represent a promising class of compounds in this regard.

Future Directions and Emerging Research Avenues for N Benzyl 2 Bromo 4 Methylbenzenesulfonamide

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern chemistry, and the N-benzyl-2-bromo-4-methylbenzenesulfonamide scaffold presents a unique opportunity for developing atropisomers. Atropisomeric compounds, which are stereoisomers arising from restricted rotation around a single bond, have gained significant attention due to their prevalence in bioactive molecules and their use as chiral ligands in asymmetric synthesis. rsc.org The steric hindrance introduced by the bromine atom at the ortho-position to the sulfonyl group could restrict the rotation around the C-N bond, making atroposelective synthesis a key area of future research.

Emerging strategies for the asymmetric construction of such compounds could involve:

Central-to-Axial Chirality Transfer: This promising strategy has been effectively used to construct a variety of atropisomeric compounds and could be adapted for this specific scaffold. rsc.org

Organocatalysis: The use of bifunctional organocatalysts that can cooperatively activate both the nucleophile and the electrophile could recognize a specific conformation of a substrate, enabling the enantioselective construction of the axially chiral C-N bond.

Chiral Auxiliaries: A process utilizing a recoverable chiral auxiliary, such as quinine, could be developed to prepare a variety of chiral sulfonamides with high enantioselectivity from readily available starting materials. nih.gov

| Strategy | Description | Potential Advantage |

|---|---|---|

| Organocatalytic Atroposelective N-Alkylation | Use of a chiral organocatalyst to control the stereochemistry during the formation of the C-N bond, leading to a specific atropisomer. | Avoids the use of metals; can provide high enantioselectivity. |

| Kinetic Resolution | Palladium-catalyzed cross-coupling of a racemic mixture of a suitable biaryl precursor with a diazenyl pronucleophile could grant access to axially chiral derivatives. acs.org | Allows for the separation of enantiomers from a racemic mixture, providing access to both isomers. |

| Chiral Auxiliary Approach | Temporarily incorporating a chiral molecule to direct the stereoselective formation of the desired atropisomer, followed by its removal. nih.gov | Well-established and reliable method for achieving high stereocontrol. |

Exploration of Photo- and Electro-Chemical Reactivity

Modern synthetic chemistry is increasingly turning to photochemical and electrochemical methods to drive reactions under mild and environmentally benign conditions. The this compound structure contains two key functionalities ripe for exploration with these techniques: the aryl bromide (C-Br) bond and the sulfonamide moiety.

Photochemical Reactivity: The C-Br bond is a known chromophore that can be activated by UV light. acs.org Photochemically induced homolysis of the carbon-halogen bond can generate aryl radicals, which are valuable intermediates for forming new C-C or C-heteroatom bonds. rsc.org Future research could explore visible-light organic photoredox catalysis to enable C-N cross-coupling under mild, room-temperature conditions, which would be an attractive and sustainable synthetic method. chemrxiv.org Metallaphotoredox catalysis, combining photocatalysis with nickel catalysis, could be investigated for coupling with various partners, including alkyl boronate esters or even gaseous alkanes. acs.orgnih.gov

Electrochemical Reactivity: Electrochemistry offers a reagent-free method for oxidation and reduction, providing a powerful tool for synthesis. Recent advancements have demonstrated the direct, metal-free electrochemical synthesis of sulfonamides from arenes, SO₂, and amines, avoiding the need for prefunctionalized starting materials like sulfonyl chlorides. nih.govnih.gov Another sustainable approach involves the electrochemical oxidative coupling of readily available thiols and amines. nih.govtue.nl Applying these electrochemical protocols to the synthesis of this compound or its derivatives could offer a greener, more efficient, and scalable alternative to traditional methods. chemistryworld.com The mechanism would likely involve the initial anodic oxidation of the aromatic ring to form a radical cation, followed by nucleophilic attack. nih.gov

| Method | Target Bond/Moiety | Potential Transformation | Key Advantage |

|---|---|---|---|

| Metallaphotoredox Catalysis | C-Br Bond | Cross-coupling with amines, alcohols, or alkanes to form new C-N, C-O, or C-C bonds. nih.govunimi.it | Mild reaction conditions, high functional group tolerance. |